5-(Bromomethyl)-2-fluoropyridine
Overview
Description
5-(Bromomethyl)-2-fluoropyridine is an organofluorine compound with a bromomethyl group attached to the 2-position of the pyridine ring. It is a colorless solid that is soluble in common organic solvents. This compound is used as a reagent in organic synthesis and as a ligand for transition metal complexes. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthesis of Halogen-rich Intermediates : A study by Wu et al. (2022) synthesized compounds such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which serve as valuable building blocks in medicinal chemistry research (Wu et al., 2022).
Chemoselective Functionalization : Stroup et al. (2007) discussed the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, enabling selective substitutions and dihalo adduct formation under various conditions (Stroup et al., 2007).
Bioanalysis Applications : Reeuwijk et al. (1988) demonstrated the bioanalysis of (E)-5-(2-bromovinyl)-2'-deoxyuridine, showing a high protein binding and recovery rate, useful in pharmacokinetic studies (Reeuwijk et al., 1988).
Analytical Chemistry : Mukherjee and Karnes (1996) developed a method for quantitating γ-(cholesteryloxy)butyric acid in biological samples using 5-(bromomethyl)fluorescein, combined with high-performance liquid chromatography and laser-induced fluorescence detection (Mukherjee & Karnes, 1996).
Synthesis of Disubstituted Fluoropyridines : Sutherland and Gallagher (2003) achieved the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones, which have potential in organic synthesis and drug discovery (Sutherland & Gallagher, 2003).
Radiosynthesis in Medical Imaging : Pauton et al. (2019) presented a successful radiosynthesis of 2-amino-5-[18F]fluoropyridines, enhancing stability and potential in Positron Emission Tomography applications (Pauton et al., 2019).
Clinical Applications in Cancer Therapy : Heidelberger and Ansfield (1963) noted the clinical use of 5-FU and 5-FUDR, particularly in the palliation of advanced breast and gastrointestinal tract tumors (Heidelberger & Ansfield, 1963).
Mechanism of Action
Target of Action
5-(Bromomethyl)-2-fluoropyridine is a halogenated compound, and similar compounds have been found to interact with DNA . Bromomethyl-substituted compounds, such as acridines, have been shown to crosslink and intercalate with DNA . Therefore, it’s plausible that this compound may also target DNA in a similar manner.
Mode of Action
Bromomethyl compounds have been shown to exhibit crosslinking and intercalative activities with dna . This suggests that this compound may interact with DNA by forming covalent bonds (crosslinks) and inserting itself between DNA bases (intercalation), disrupting the normal functioning of DNA and potentially leading to cell death.
Pharmacokinetics
Similar halogenated compounds are generally well-absorbed and can distribute widely in the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary, often involving hepatic metabolism and renal excretion.
Properties
IUPAC Name |
5-(bromomethyl)-2-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJPAAPIEURDEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622024 | |
Record name | 5-(Bromomethyl)-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105827-74-5 | |
Record name | 5-(Bromomethyl)-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00622024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Bromomethyl)-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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